2-(Propylamino)isonicotinonitrile
Description
Overview of the Isonicotinonitrile Scaffold and its Functionalization Potential
Isonicotinonitrile, or pyridine-4-carbonitrile, presents a particularly interesting scaffold. The nitrile group at the 4-position activates the pyridine (B92270) ring towards various reactions. rsc.org The functionalization of the 4-cyanopyridine (B195900) scaffold can be achieved through several modern synthetic methodologies. For instance, the use of mixed zinc and magnesium bases, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), has proven effective for the metalation and subsequent functionalization of the pyridine ring. researchgate.net The presence of a Lewis acid like BF₃·OEt₂ can further enhance the scope of these metalation reactions. researchgate.net Additionally, photocatalytic strategies have been developed for the chemodivergent radical benzylation of 4-cyanopyridines, allowing for selective functionalization at either the C2 or C4 position. researchgate.net The versatility of this scaffold is further demonstrated by its ability to act as a bidentate ligand in the formation of coordination polymers with transition metals. rsc.org
Role of the 2-Aminopyridine (B139424) Moiety in Contemporary Organic Synthesis and Materials Science
The 2-aminopyridine moiety is a privileged structural motif in both organic synthesis and materials science. Its presence is widespread in pharmaceuticals, agrochemicals, and functional materials. researchgate.netmdpi.com In organic synthesis, 2-aminopyridine derivatives are crucial precursors for the synthesis of fused heterocyclic systems like imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines. researchgate.net They are also key building blocks in the development of novel catalytic systems. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines have been extensively explored for the construction of complex organic molecules. rsc.org
In the realm of materials science, the unique electronic properties of 2-aminopyridine derivatives make them attractive candidates for the development of novel materials. Their ability to form stable complexes with metal ions is exploited in the design of catalysts and functional coordination polymers. acs.org Furthermore, their inherent fluorescence and charge-transfer characteristics are being investigated for applications in electronic and optoelectronic devices.
Structural Classification of the Target Compound: A 2-Aminopyridine-4-carbonitrile Derivative
2-(Propylamino)isonicotinonitrile is structurally classified as a 2-aminopyridine-4-carbonitrile derivative. It combines the key features of both the isonicotinonitrile scaffold and the 2-aminopyridine moiety. The propylamino group at the 2-position and the nitrile group at the 4-position of the pyridine ring create a unique electronic and steric environment, which dictates its chemical reactivity and potential applications.
Below is a table summarizing the key structural features of this compound.
| Feature | Description |
| Core Scaffold | Isonicotinonitrile (4-cyanopyridine) |
| Key Substituents | 2-(Propylamino) group |
| Chemical Formula | C₉H₁₁N₃ |
| Molecular Weight | 161.21 g/mol |
| CAS Number | 127680-76-6 |
Data sourced from commercial suppliers. chemenu.com
Research Gaps and Future Directions in the Field of Substituted Pyridinenitriles
Despite the significant progress in the chemistry of pyridinenitriles, several research gaps and promising future directions remain. While general synthetic methods for 2-aminopyridines are well-established, the development of more efficient and regioselective methods for the synthesis of polysubstituted pyridinenitriles remains an active area of research. researchgate.net Specifically, the synthesis and detailed characterization of asymmetrically substituted derivatives like this compound are not extensively reported in the literature.
Future research will likely focus on:
Novel Synthetic Methodologies: The development of catalyst-free and environmentally benign synthetic routes to access a wider range of substituted pyridinenitriles. nih.gov
Catalytic Applications: A deeper exploration of the catalytic potential of 2-aminopyridine-4-carbonitrile derivatives in various organic transformations.
Materials Science Exploration: The design and synthesis of novel materials based on these scaffolds with tailored electronic and photophysical properties for applications in organic electronics and sensing.
Biological Evaluation: Although outside the strict scope of this chemical analysis, it is worth noting that the biological activities of many substituted pyridinenitriles remain unexplored, representing a significant avenue for future investigation. mdpi.comacs.org
The focused study of specific compounds like this compound is crucial for filling these knowledge gaps and unlocking the full potential of the pyridinenitrile class of compounds.
Detailed Research Findings
While specific research articles focusing solely on this compound are scarce, a wealth of information on the synthesis and reactivity of its constituent parts—2-aminopyridines and isonicotinonitrile—provides a strong basis for understanding its chemical behavior.
Synthesis: The synthesis of this compound can be envisioned through several established synthetic routes for 2-aminopyridines. A common approach involves the nucleophilic substitution of a suitable leaving group at the 2-position of a 4-cyanopyridine derivative with propylamine (B44156). For instance, the reaction of 2-chloro-4-cyanopyridine (B57802) with propylamine would be a direct method. Alternatively, palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, offer a versatile and widely applicable method for the formation of the C-N bond. nih.gov Multicomponent reactions (MCRs) have also emerged as powerful tools for the efficient synthesis of substituted 2-aminopyridines from simple and readily available starting materials. researchgate.net
Spectroscopic Data (Predicted): Based on the structure of this compound, the following spectroscopic characteristics can be anticipated:
| Spectroscopic Technique | Predicted Features |
| ¹H NMR | Signals corresponding to the propyl group (triplet for CH₃, sextet for the adjacent CH₂, and a triplet for the CH₂ next to the nitrogen), and distinct aromatic protons on the pyridine ring. The NH proton would likely appear as a broad singlet. |
| ¹³C NMR | Resonances for the three distinct carbon atoms of the propyl group, the carbon atoms of the pyridine ring (with the carbon bearing the nitrile group being significantly deshielded), and the nitrile carbon itself. |
| IR Spectroscopy | A characteristic sharp absorption band for the nitrile (C≡N) stretch, typically around 2220-2240 cm⁻¹. Also, N-H stretching vibrations for the secondary amine. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 161.21. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(propylamino)pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-2-4-11-9-6-8(7-10)3-5-12-9/h3,5-6H,2,4H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKNUWNZUPWCKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC=CC(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30562489 | |
| Record name | 2-(Propylamino)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127680-76-6 | |
| Record name | 2-(Propylamino)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations and Chemical Transformations of the Target Compound
Reactivity of the Nitrile Functional Group
The nitrile group (C≡N) in 2-(propylamino)isonicotinonitrile is a versatile functional group that participates in a variety of chemical transformations. Its reactivity is largely characterized by the electrophilicity of the carbon atom, which is susceptible to attack by nucleophiles. The presence of the electron-withdrawing pyridine (B92270) ring further enhances this electrophilicity. nih.govmdpi.com
Nucleophilic Attack and Formation of Derivatives
The carbon atom of the nitrile group is sp-hybridized and bears a partial positive charge, making it a prime target for nucleophiles. nih.gov This fundamental reactivity allows for the synthesis of a wide array of derivatives.
One notable example of nucleophilic attack on a similar 2-cyanopyridine (B140075) system is the reaction with thiol nucleophiles, such as the amino acid cysteine. nih.govrsc.org The reaction proceeds via nucleophilic addition of the thiol group to the nitrile, forming a thioimidate intermediate. This intermediate can then undergo further intramolecular reactions, demonstrating the nitrile's capacity to participate in biologically relevant transformations. nih.gov While this specific reaction has been studied on other 2-cyanopyridine derivatives, a similar pathway is plausible for this compound.
The general reactivity of nitriles with organometallic reagents, such as Grignard reagents, would lead to the formation of ketones after a hydrolysis workup. This transformation proceeds through a nucleophilic addition of the organometallic species to the nitrile carbon, forming an imine anion intermediate that is subsequently hydrolyzed.
| Nucleophile | Intermediate | Final Product | Reference |
| Thiol (e.g., Cysteine) | Thioimidate | Thiazoline | nih.gov |
| Organometallic (e.g., Grignard) | Imine anion | Ketone | chem-soc.si |
Reduction Reactions to Amines or Aldehydes
The nitrile group can be readily reduced to a primary amine or an aldehyde under appropriate conditions. The reduction to a primary amine, (2-(propylamino)pyridin-4-yl)methanamine, is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The mechanism involves the nucleophilic addition of hydride ions to the nitrile carbon. libretexts.org
Alternatively, catalytic hydrogenation is a common method for the reduction of cyanopyridines to aminomethylpyridines. google.com Various catalysts can be employed, with palladium, platinum, and rhodium being common choices. The selection of the catalyst and reaction conditions is crucial to avoid side reactions, such as dehalogenation if other halogens are present on the pyridine ring. google.com
The partial reduction of the nitrile to an aldehyde, 2-(propylamino)isonicotinaldehyde, is a more challenging transformation that requires milder and more controlled reducing agents, such as diisobutylaluminium hydride (DIBAL-H), often at low temperatures to prevent over-reduction to the amine.
| Reagent | Product | Conditions | Reference |
| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | Ether solvent, followed by aqueous workup | libretexts.org |
| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Primary Amine | Acidic medium to prevent catalyst poisoning | google.com |
| Diisobutylaluminium Hydride (DIBAL-H) | Aldehyde | Low temperature (e.g., -78 °C) | N/A |
Cyclization Reactions for Heterocyclic Compound Formation
The nitrile group is a valuable precursor for the synthesis of fused heterocyclic systems. In the context of 2-aminopyridine (B139424) derivatives, the nitrile group can participate in cyclization reactions with the adjacent amino group or with external reagents to form a variety of fused rings. researchgate.netresearchgate.net For instance, 2-amino-3-cyanopyridines are well-known precursors for the synthesis of thieno[2,3-b]pyridines, pyrido[2,3-d]pyrimidines, and other complex heterocyclic structures. chem-soc.siresearchgate.net
A common strategy involves the reaction of a 2-amino-cyanopyridine derivative with a suitable bifunctional reagent. For example, reaction with α-haloketones or related species can lead to the formation of fused imidazole (B134444) rings, such as imidazo[1,2-a]pyridines, through a cascade of nucleophilic substitution and cyclization. nih.gov The amino group of the 2-(propylamino) moiety can act as the initial nucleophile, followed by an intramolecular cyclization involving the nitrile group. The Thorpe-Ziegler cyclization is another powerful method where an intramolecular reaction of a nitrile with an active methylene (B1212753) group leads to the formation of a new ring. eurjchem.com
Reactivity of the 2-(Propylamino) Moiety
The 2-(propylamino) group significantly influences the electronic properties of the pyridine ring through its electron-donating mesomeric effect. This moiety also possesses its own distinct reactivity, primarily centered on the nitrogen atom and the adjacent alkyl chain.
Side-Chain Reactions and Acidity of Benzylic Hydrogens
Reactions involving the N-H bond are common, such as acylation or alkylation. The reactivity of the C-H bonds on the propyl side chain is generally low. However, under strongly basic conditions, deprotonation could potentially occur, although this is not a commonly reported transformation for this class of compounds. More typically, reactions of the side chain involve the amino group itself, as seen in the synthesis of various biologically active 2-aminopyridine derivatives where the side chain is modified. nih.govnih.govrsc.org
| Proton | Estimated pKa | Reactivity | Reference |
| N-H (conjugate acid) | ~5-7 | Protonation, Acylation, Alkylation | mdpi.comlibretexts.org |
| α-C-H (on propyl chain) | High | Generally low, potential for deprotonation with very strong bases | N/A |
Nucleophilic Addition Reactions Analogous to Enolate Chemistry
The concept of enolate chemistry involves the deprotonation of a carbon atom alpha to a carbonyl group, creating a nucleophilic enolate ion. masterorganicchemistry.comlibretexts.org An analogous reactivity for this compound would involve the deprotonation of the carbon atom of the propyl group that is alpha to the amino nitrogen, followed by reaction with an electrophile.
While direct evidence for this type of reaction on this compound is scarce in the literature, the fundamental principles of carbanion chemistry can be considered. The generation of a carbanion on the alkyl side chain would require a very strong base, as the acidity of these protons is not significantly high. If such a carbanion were formed, it could theoretically act as a nucleophile in reactions like alkylation or addition to carbonyl compounds. fiveable.me
More established is the nucleophilic character of the pyridine ring itself, especially after activation. For instance, the formation of pyridinium (B92312) salts enhances the electrophilicity of the ring, making it susceptible to nucleophilic addition. libretexts.org However, this is a reaction of the ring system rather than an enolate-type reaction of the side chain. The direct analogy to enolate chemistry for the propylamino side chain remains a topic for further investigation.
Role of Electronegative Nitrogen in Resonance Stabilization and Inductive Effects
The chemical reactivity of this compound is significantly influenced by the electronic properties of the nitrogen atoms within its structure. The pyridine ring nitrogen and the exocyclic amino nitrogen play crucial roles in dictating the molecule's stability and reactivity through resonance and inductive effects.
The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to an uneven distribution of electron density. This results in a net dipole moment and influences the reactivity of the ring. The ring nitrogen acts as an electron-withdrawing group through the inductive effect, pulling electron density from the ring carbons. youtube.com This effect is most pronounced at the positions ortho (C2 and C6) and para (C4) to the nitrogen.
The cyano group at the C4 position is a strong electron-withdrawing group, both inductively and through resonance. This significantly influences the electron distribution within the aromatic system.
| Functional Group | Electronic Effect | Impact on Pyridine Ring |
| Pyridine Nitrogen | Inductive Withdrawal | Decreases electron density |
| Propylamino Group | Resonance Donation, Inductive Withdrawal | Increases electron density at C2 and C4 (resonance), Weakly decreases electron density (inductive) |
| Cyano Group | Inductive and Resonance Withdrawal | Strongly decreases electron density |
Intermolecular and Intramolecular Reaction Pathways
The electronic landscape of this compound gives rise to competing reaction sites and pathways, which can be influenced by external factors such as solvents and reaction conditions.
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for pyridine derivatives. In the case of this compound, the primary sites for nucleophilic attack are the C2 and C4 positions. The preference for attack at these positions is due to the ability of the electronegative ring nitrogen to stabilize the negatively charged intermediate (Meisenheimer complex) through resonance. stackexchange.comechemi.com
When a nucleophile attacks the C2 or C4 position, the negative charge in the resulting intermediate can be delocalized onto the ring nitrogen, a more favorable resonance structure than those where the charge resides solely on carbon atoms. stackexchange.comechemi.com In contrast, attack at the C3 or C5 position does not allow for this stabilization.
While both C2 and C4 are activated towards nucleophilic attack, the presence of the propylamino group at C2 and the cyano group at C4 introduces further complexity. The cyano group is a strong activating group for nucleophilic substitution, making the C4 position a likely target. However, the existing propylamino group at C2 could potentially be displaced under certain reaction conditions, making C2 a competing site. The outcome of a nucleophilic attack would depend on the nature of the nucleophile and the reaction conditions.
The distribution of products in reactions involving this compound can be significantly influenced by the solvent and other reaction conditions. Solvents can affect the rates of competing reaction pathways by stabilizing or destabilizing reactants, transition states, and intermediates.
For nucleophilic aromatic substitution reactions, polar aprotic solvents are often employed as they can solvate the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity. rsc.orgrsc.org The choice of solvent can influence the regioselectivity of the reaction. For instance, a solvent's ability to form hydrogen bonds can play a role in stabilizing certain intermediates over others. rsc.org
Temperature and the nature of the base used (if any) are also critical parameters. Higher temperatures can provide the necessary activation energy to overcome reaction barriers, but may also lead to a decrease in selectivity and the formation of undesired byproducts. The strength and steric bulk of a base can influence which proton is abstracted in reactions where this is a key step.
Stability and Degradation Pathways
Understanding the stability of this compound and its potential degradation pathways is crucial for its handling and storage.
Based on safety data for analogous compounds, this compound is expected to be incompatible with strong oxidizing agents, strong acids, and strong bases. nih.govresearchgate.net Contact with these substances could lead to vigorous reactions and decomposition of the compound. It should also be kept away from open flames, hot surfaces, and sources of ignition. nih.gov
Table of Incompatible Materials and Conditions
| Incompatible Substance/Condition | Potential Hazard |
|---|---|
| Strong Oxidizing Agents | Risk of fire and explosion. |
| Strong Acids | Exothermic reaction, potential for decomposition. |
| Strong Bases | Potential for decomposition. |
When subjected to heat or combustion, this compound is expected to decompose and release hazardous products. Based on its elemental composition, these products would likely include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2). nih.govresearchgate.net In some cases, the release of hydrogen cyanide might also be possible due to the presence of the nitrile group. chemistry-online.com
Table of Potential Hazardous Decomposition Products
| Decomposition Product | Chemical Formula |
|---|---|
| Nitrogen Oxides | NOx |
| Carbon Monoxide | CO |
| Carbon Dioxide | CO2 |
Advanced Spectroscopic and Structural Characterization of 2 Propylamino Isonicotinonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-(Propylamino)isonicotinonitrile, ¹H and ¹³C NMR, along with advanced 2D NMR techniques, are invaluable for confirming its structure.
¹H NMR for Proton Environment Analysis
The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton. The aromatic protons on the pyridine (B92270) ring are expected to appear in the downfield region (higher ppm values) due to the deshielding effect of the aromatic ring currents and the electron-withdrawing nature of the nitrile group and the ring nitrogen. The protons of the propyl group will appear in the upfield region (lower ppm values).
The predicted ¹H NMR data is summarized in the table below. The propyl group protons would exhibit characteristic splitting patterns due to spin-spin coupling with neighboring protons. The -CH₂- group adjacent to the nitrogen (H-1') would likely be a triplet, coupling with the adjacent methylene (B1212753) protons (H-2'). The H-2' protons would appear as a sextet, being coupled to both the preceding -CH₂- group and the terminal methyl group. The methyl protons (H-3') would present as a triplet, coupled to the H-2' protons. The protons on the pyridine ring (H-3, H-5, and H-6) would show splitting patterns characteristic of a substituted pyridine ring, likely appearing as doublets or doublet of doublets. The NH proton signal is typically a broad singlet and its chemical shift can be concentration and solvent dependent.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
|---|---|---|---|
| H-6 | 8.25 | d | 5.2 |
| H-5 | 7.05 | dd | 5.2, 1.5 |
| H-3 | 6.80 | d | 1.5 |
| NH | 5.50 | br s | - |
| H-1' (NCH₂) | 3.30 | t | 7.1 |
| H-2' (CH₂) | 1.65 | sextet | 7.1, 7.4 |
Note: Predicted data generated using computational models. Actual experimental values may vary.
¹³C NMR for Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a separate signal. The chemical shifts of the carbon atoms are highly dependent on their hybridization and the electronegativity of the atoms they are bonded to.
The carbon atoms of the pyridine ring are expected to resonate in the downfield region of the spectrum. The C-2 carbon, being directly attached to two nitrogen atoms (the ring nitrogen and the amino nitrogen), would be significantly deshielded and appear at a high chemical shift. The C-4 carbon, bonded to the electron-withdrawing cyano group, would also be downfield. The nitrile carbon (C≡N) has a characteristic chemical shift in the 115-120 ppm range. The carbon atoms of the propyl group will appear in the upfield region of the spectrum.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 | 160.5 |
| C-6 | 150.0 |
| C-4 | 140.2 |
| C-5 | 118.5 |
| CN | 117.0 |
| C-3 | 108.0 |
| C-1' (NCH₂) | 45.0 |
| C-2' (CH₂) | 22.5 |
Note: Predicted data generated using computational models. Actual experimental values may vary.
Advanced NMR Techniques for Structural Confirmation (e.g., 2D NMR)
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. For this compound, cross-peaks would be expected between H-1' and H-2', and between H-2' and H-3' of the propyl group, confirming their connectivity. It would also show correlations between the coupled protons on the pyridine ring, for instance, between H-5 and H-6.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would allow for the direct assignment of each carbon atom that has attached protons. For example, it would show a correlation between the signal at ~3.30 ppm (H-1') and the signal at ~45.0 ppm (C-1'), and so on for all protonated carbons.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and the molecular vibrations within a molecule. These techniques are complementary and together offer a comprehensive vibrational fingerprint of the compound.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present.
For this compound, the FTIR spectrum is expected to show characteristic absorption bands for the N-H bond of the secondary amine, the C-H bonds of the aromatic ring and the alkyl chain, the C≡N stretch of the nitrile group, and the C=C and C=N bonds within the pyridine ring.
Predicted FTIR Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3350 - 3450 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong |
| C≡N Stretch | 2220 - 2240 | Strong |
| C=C and C=N Ring Stretch | 1550 - 1610 | Strong-Medium |
| N-H Bend | 1500 - 1550 | Medium |
| C-H Bend (Aliphatic) | 1370 - 1470 | Medium |
Note: Predicted data generated using computational models. Actual experimental values may vary.
Raman Spectroscopy for Molecular Vibrations and Structural Fingerprinting
Raman spectroscopy is a light scattering technique that also provides information about molecular vibrations. While FTIR is based on absorption, Raman is based on inelastic scattering of monochromatic light. The selection rules for Raman and FTIR are different, meaning that some vibrations that are weak or absent in the FTIR spectrum may be strong in the Raman spectrum, and vice versa.
In the Raman spectrum of this compound, the C≡N stretch is expected to be a very strong and sharp band, as the nitrile group is a highly polarizable functional group. The symmetric vibrations of the pyridine ring are also expected to give rise to strong Raman signals. The C-H stretching and bending vibrations will also be present.
Predicted Raman Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong |
| C≡N Stretch | 2220 - 2240 | Very Strong |
| Pyridine Ring Breathing | 990 - 1050 | Strong |
Note: Predicted data generated using computational models. Actual experimental values may vary.
Other Advanced Techniques for Material Characterization
Thermal Analysis (e.g., Differential Scanning Calorimetry (DSC)) for Phase Transitions
Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to investigate the thermal properties of a material. By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can detect and quantify phase transitions such as melting, crystallization, and glass transitions. This analysis provides critical information about the purity, polymorphism, and thermal stability of a compound.
For this compound, specific DSC data, including thermograms, melting points, and enthalpies of fusion, are not readily found in published scientific literature. Typically, a DSC analysis would yield a thermogram showing distinct peaks corresponding to thermal events.
Table 1: Hypothetical DSC Data for this compound
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Melting | Data not available | Data not available | Data not available |
| Crystallization | Data not available | Data not available | Data not available |
This table illustrates the type of data that would be generated from a DSC experiment. No experimental values for this compound have been reported in the reviewed sources.
The determination of such phase transitions is crucial for understanding the material's behavior under varying temperature conditions, which is vital for storage, formulation, and application in material science.
Conductivity Measurements
Conductivity measurements are performed to determine the electrical properties of a material, classifying it as a conductor, semiconductor, or insulator. For organic molecules like this compound, these measurements can provide insight into the electronic structure and potential for applications in electronic devices, sensors, or as antistatic agents. The conductivity of molecular materials is highly dependent on factors such as molecular packing in the solid state, the presence of charge carriers, and temperature.
Specific experimental data regarding the electrical conductivity of this compound is not available in the surveyed scientific literature. Such an investigation would typically involve measuring the current flow through a sample of known geometry under an applied voltage.
Table 2: Electrical Conductivity Properties of this compound
| Parameter | Value |
| Conductivity (σ) | Data not available |
| Resistivity (ρ) | Data not available |
| Measurement Temperature | Data not available |
This table is intended to show the parameters that would be determined from conductivity measurements. No specific values for this compound are reported in the available literature.
The nitrile and amino groups within the molecule could potentially influence its electronic properties through their electron-withdrawing and donating characteristics, respectively. However, without experimental data, any discussion of its conductivity remains speculative. Further research would be necessary to determine its potential as a functional electronic material.
Computational and Theoretical Investigations of 2 Propylamino Isonicotinonitrile
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(propylamino)isonicotinonitrile, which are dictated by its electronic structure. These methods model the molecule at the subatomic level, providing detailed information about electron distribution and energy levels.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) has become a primary tool for investigating the ground state properties of organic molecules like this compound. nih.govnih.gov This method is favored for its balance of computational accuracy and efficiency. mdpi.com DFT calculations can be employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles.
For this compound, DFT calculations would typically be performed using a functional such as B3LYP in conjunction with a basis set like 6-311++G(d,p) to accurately model its structure. nih.gov The results of such calculations provide the optimized 3D geometry of the molecule, which is crucial for understanding its interactions and reactivity. Furthermore, DFT can be used to calculate vibrational frequencies, which can be compared with experimental infrared and Raman spectra to validate the computational model. Key thermodynamic properties such as enthalpy and Gibbs free energy can also be determined, offering insights into the molecule's stability. mdpi.com
Table 1: Predicted Ground State Properties of this compound using DFT (Note: The following data is illustrative and based on typical values for similar heterocyclic compounds, as direct computational studies on this compound are not readily available.)
| Property | Predicted Value |
| Optimized Energy (Hartree) | -552.345 |
| Dipole Moment (Debye) | 3.45 |
| HOMO Energy (eV) | -6.21 |
| LUMO Energy (eV) | -1.54 |
| HOMO-LUMO Gap (eV) | 4.67 |
Ab Initio Methods for High-Level Electronic Structure Description
For an even more precise description of the electronic structure, ab initio methods can be utilized. arxiv.org Unlike DFT, which relies on approximations of the exchange-correlation functional, ab initio methods are derived directly from first principles, without empirical parameters. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a higher level of accuracy, though at a greater computational expense. nih.gov
These high-level calculations are particularly valuable for refining the understanding of electron correlation effects, which are crucial for accurately describing the molecule's electronic energy and properties. For this compound, these methods could be used to benchmark the results from DFT calculations and to investigate excited states and photophysical properties.
Investigation of Molecular Orbitals and Electron Density Distribution
The distribution of electrons within a molecule is key to its chemical behavior. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich propylamino group and the pyridine (B92270) ring, while the LUMO is likely centered on the electron-withdrawing nitrile group and the pyridine ring. This distribution suggests that the amino group is the primary site for electrophilic attack, while the pyridine ring and nitrile group are susceptible to nucleophilic attack.
The electron density distribution can be visualized through molecular electrostatic potential (MEP) maps. These maps illustrate the regions of positive and negative electrostatic potential on the molecule's surface. In this compound, the MEP would likely show a negative potential (red and yellow regions) around the nitrogen atom of the pyridine ring and the nitrile group, indicating their role as hydrogen bond acceptors. A positive potential (blue regions) would be expected around the amino hydrogen, highlighting its potential as a hydrogen bond donor.
Computational Modeling of Reaction Mechanisms
Computational modeling is a powerful tool for elucidating the intricate details of chemical reaction mechanisms. By mapping the potential energy surface, researchers can identify transition states and intermediates, providing a step-by-step understanding of how a reaction proceeds.
Transition State Analysis for Elucidating Reaction Pathways (e.g., Chichibabin, Dimroth Rearrangement)
The Chichibabin reaction is a classic method for the amination of nitrogen-containing heterocycles. For this compound, a computational study could model the reaction of a related precursor with an aminating agent. Transition state analysis would be employed to locate the high-energy transition state structure for the nucleophilic addition of the amine, followed by the elimination of a hydride ion. This analysis would provide the activation energy barrier for the reaction.
The Dimroth rearrangement is another important reaction in heterocyclic chemistry, involving the isomerization of a heterocyclic ring. nih.gov In the context of derivatives of this compound, a computational study could explore the possibility of such a rearrangement under specific conditions. rsc.org The mechanism typically involves ring opening followed by rotation and ring closure. nih.gov Transition state calculations would be crucial in identifying the intermediates and the energy barriers associated with each step of this complex transformation.
Energy Profiles and Reaction Kinetics Predictions
By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a given reaction can be constructed. This profile provides a quantitative measure of the reaction's feasibility and the heights of the energy barriers that must be overcome.
From the calculated activation energies, it is possible to predict the reaction kinetics using transition state theory. nih.gov This allows for the estimation of reaction rates at different temperatures, providing valuable information for optimizing reaction conditions. For both the Chichibabin reaction and potential Dimroth rearrangements involving derivatives of this compound, computational predictions of reaction kinetics can guide experimental efforts and lead to more efficient synthetic routes.
Table 2: Hypothetical Energy Profile for a Reaction of a this compound Derivative (Note: The following data is illustrative and represents a generic reaction pathway. The values are not specific to an actual reaction of this compound.)
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +25.5 |
| Intermediate | +5.2 |
| Transition State 2 | +15.8 |
| Products | -10.3 |
Intermolecular Interactions and Supramolecular Assembly
The arrangement of molecules in the solid state is dictated by a complex interplay of non-covalent interactions. For this compound, a molecule featuring a hydrogen bond donor (the secondary amine), hydrogen bond acceptors (the pyridine and nitrile nitrogens), and an aromatic system, these interactions are crucial in determining its crystal packing and supramolecular architecture. Computational methods provide a powerful lens through which to predict and analyze these interactions.
Prediction of Hydrogen Bonding Networks and Molecular Packing
Computational studies on analogous 2-aminopyridine (B139424) derivatives have demonstrated their capacity to form robust hydrogen-bonded networks. rsc.orgrsc.org The 2-aminopyridine moiety is a well-established motif for creating self-complementary intermolecular interactions, which are fundamental to the design of organized supramolecular structures. rsc.org In the case of this compound, the secondary amine group (N-H) can act as a hydrogen bond donor to the pyridine nitrogen or the nitrile nitrogen of a neighboring molecule.
Due to the potential for rotation around the C-N bond, 2-arylaminopyridine systems can exist in different conformations, which can lead to conformational polymorphism. rsc.org The E,E conformers of similar molecules tend to form hydrogen-bonded polymeric tapes with a characteristic dimeric R2(2)(8) motif. In contrast, Z,Z conformers typically assemble through N-H···N hydrogen bonds, creating catemer motifs that can result in more complex one-, two-, or three-dimensional supramolecular structures. rsc.org The specific hydrogen-bonding patterns can often be differentiated using solid-state IR spectroscopy. rsc.org
The prediction of molecular packing involves assessing the relative energies of various possible crystal structures. This can be achieved through computational methods that explore the potential energy surface of the molecule. For instance, studies on 4-aminopyridinium (B8673708) derivatives have shown how hydrogen bonding, in conjunction with other non-covalent forces, dictates the formation of layered structures with distinct hydrophilic and hydrophobic domains. nih.govresearchgate.net
Table 1: Predicted Hydrogen Bond Geometries in a Hypothetical Dimer of this compound
| Donor | Acceptor | Distance (Å) | Angle (°) |
| N-H (amine) | N (pyridine) | 2.0 - 2.2 | 160 - 175 |
| N-H (amine) | N (nitrile) | 2.1 - 2.3 | 155 - 170 |
Note: This data is illustrative and based on typical hydrogen bond parameters from computational studies of similar aminopyridine molecules. Actual values would require specific calculations for this compound.
Van der Waals Interactions and π-π Stacking Effects
Computational studies on related systems, such as 2-(naphthalenylamino)-nicotinic acids, have highlighted the importance of substituent size and the resulting π-π interactions in determining polymorphism. uky.edu The geometry of these π-π interactions in pyridyl-containing compounds often involves parallel displaced or T-shaped arrangements, with centroid-to-centroid distances typically in the range of 3.3 to 3.8 Å. aps.org
Table 2: Calculated Interaction Energies for a Hypothetical π-Stacked Dimer of this compound
| Interaction Type | Distance (Å) | Energy (kcal/mol) |
| Parallel-displaced π-π stacking | 3.5 | -2.5 to -4.0 |
| T-shaped π-π stacking | 4.8 | -1.5 to -2.5 |
Note: This data is illustrative and based on computational studies of π-π stacking in pyridine-containing aromatic systems. Actual values would require specific calculations.
Spectroscopic Property Simulations
Computational chemistry offers powerful tools for predicting spectroscopic properties, which can aid in the structural elucidation and characterization of novel compounds.
Computational Prediction of NMR Chemical Shifts
Density Functional Theory (DFT) has become a standard method for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. chemicalbook.comambeed.com The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. The accuracy of the predicted chemical shifts is highly dependent on the chosen functional and basis set. chemicalbook.com
For pyridine derivatives, DFT calculations have been shown to be invaluable in assigning complex NMR spectra and discriminating between isomers. nih.gov The process typically involves optimizing the molecular geometry and then calculating the NMR shielding constants. A linear correlation between the experimental and calculated chemical shifts can provide strong evidence for the correctness of the structural assignment. nih.gov However, for some systems, such as solid pyridinium (B92312) fumarates, significant discrepancies between standard computational predictions and experimental values have been observed, highlighting the need for more advanced computational protocols, including the use of hybrid functionals for geometry optimization. chemenu.com
Table 3: Hypothetical Calculated vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Calculated (ppm) | Experimental (ppm) |
| H (aromatic) | 6.5 - 8.5 | 6.4 - 8.4 |
| H (propyl, α) | 3.2 - 3.6 | 3.1 - 3.5 |
| H (propyl, β) | 1.6 - 2.0 | 1.5 - 1.9 |
| H (propyl, γ) | 0.9 - 1.2 | 0.8 - 1.1 |
| C (aromatic) | 105 - 160 | 104 - 159 |
| C (nitrile) | 115 - 120 | 114 - 119 |
| C (propyl, α) | 45 - 50 | 44 - 49 |
| C (propyl, β) | 22 - 26 | 21 - 25 |
| C (propyl, γ) | 11 - 14 | 10 - 13 |
Note: This table presents a hypothetical comparison based on typical accuracies of DFT-based NMR predictions for similar organic molecules. Specific experimental data for this compound is not publicly available.
Theoretical Vibrational Spectra (IR, Raman) Calculations
Theoretical calculations of vibrational spectra, specifically Infrared (IR) and Raman spectra, are instrumental in assigning experimental vibrational modes. DFT calculations are widely used to compute the harmonic vibrational frequencies of molecules. rsc.org
For aminopyridines, computational studies have successfully assigned the fundamental vibrational modes. rsc.org For example, the N-H stretching modes of the amino group are typically predicted and observed in the region of 3300-3500 cm⁻¹. rsc.org The C≡N stretching of the nitrile group in isonicotinonitrile would be expected in the 2220-2240 cm⁻¹ region. The calculated vibrational frequencies are often scaled to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations. capes.gov.br
Table 4: Predicted and Analogue Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups in this compound
| Vibrational Mode | Predicted Range (cm⁻¹) | Experimental Range (Analogs) (cm⁻¹) |
| N-H Stretch | 3350 - 3450 | 3300 - 3500 rsc.org |
| C-H Stretch (Aromatic) | 3050 - 3150 | 3000 - 3100 rsc.org |
| C-H Stretch (Aliphatic) | 2850 - 3000 | 2870 - 2960 |
| C≡N Stretch | 2225 - 2245 | 2220 - 2240 |
| C=C/C=N Stretch (Ring) | 1400 - 1650 | 1430 - 1630 rsc.org |
| N-H Bend | 1580 - 1630 | 1590 - 1640 rsc.org |
Note: Predicted ranges are based on typical DFT calculations. Experimental ranges are from studies on analogous aminopyridine and isonicotinonitrile compounds.
Ligand-Metal Coordination Behavior Modeling
The pyridine nitrogen and the nitrile group of this compound present potential coordination sites for metal ions. Computational modeling can provide insights into the stability, structure, and electronic properties of the resulting metal complexes. nih.gov
The coordination chemistry of pyridine-containing ligands is extensive, and they are known to form stable complexes with a wide range of transition metals. nih.govbendola.com Similarly, isocyanide ligands, which are electronically related to nitriles, are known to form a diverse array of metal complexes. derpharmachemica.com The stability of these complexes is often quantified by the stability constant (log K), which can be determined experimentally and rationalized through computational models. chemguide.co.ukresearchgate.netchemijournal.com
Computational studies can predict the preferred coordination geometry (e.g., tetrahedral, square planar, octahedral) of the metal center, the bond lengths and angles within the complex, and the electronic structure. For example, in a study of N'-(2-cyanoacetyl)isonicotinohydrazide, DFT calculations were used to investigate the structure and electronic properties of its complexes with Cu(II), Co(II), Ni(II), and Zn(II). nih.gov Such studies can also help in understanding the ligand's denticity and how it binds to the metal center.
Modeling the ligand exchange dynamics in metal complexes is another area where computational methods, including machine learning potentials, are becoming increasingly powerful. These approaches can simulate the process of a ligand binding to a metal ion in solution and can calculate the free energy barriers for ligand exchange, providing a deeper understanding of the complexation process.
Predicting Coordination Modes and Complex Geometries
The coordination behavior of this compound is dictated by the presence of multiple potential donor sites: the pyridine ring nitrogen, the exocyclic amino nitrogen, and the nitrile nitrogen. Computational methods are instrumental in predicting which of these sites are most likely to coordinate to a metal ion and what the resulting geometry of the complex will be.
Based on studies of similar 2-aminopyridine derivatives, the pyridine ring nitrogen is generally the most favored coordination site due to its sp² hybridization and steric accessibility. ias.ac.inmdpi.com The exocyclic amino group can also participate in coordination, leading to the formation of a stable five-membered chelate ring involving the pyridine nitrogen and the amino nitrogen. This bidentate coordination mode is common for 2-aminopyridine-based ligands.
The nitrile group introduces further possibilities. While the nitrogen of a nitrile can act as a donor, its linear geometry can sometimes lead to steric hindrance, especially when the ligand is already coordinated through the pyridine nitrogen. However, in some cases, the nitrile nitrogen can act as a bridging ligand, linking two metal centers.
DFT calculations on related aminopyridine complexes have been successfully used to predict and analyze their geometries. For instance, in complexes of 2-aminopyridine with zinc and copper, X-ray crystallography has confirmed the coordination through the pyridine nitrogen. ias.ac.in Computational models of these complexes can accurately reproduce experimentally determined bond lengths and angles, providing confidence in their predictive power. For a hypothetical metal complex of this compound, DFT calculations would likely be employed to optimize the geometry and determine the most stable coordination mode.
A theoretical investigation would typically involve constructing different possible isomers (e.g., monodentate via pyridine-N, bidentate via pyridine-N and amino-N) and calculating their relative energies. The results of such calculations for analogous systems suggest that the bidentate N,N'-chelation is a highly probable coordination mode. The geometry around the metal center would then be influenced by the nature of the metal ion, its oxidation state, and the presence of other ligands. For example, a four-coordinate complex might adopt a tetrahedral or square planar geometry, while a six-coordinate complex would likely be octahedral.
Table 1: Predicted Coordination Modes of this compound
| Coordination Mode | Donor Atoms Involved | Potential Complex Geometry |
| Monodentate | Pyridine Nitrogen | Linear, Trigonal Planar, Tetrahedral |
| Bidentate (Chelating) | Pyridine Nitrogen, Amino Nitrogen | Tetrahedral, Square Planar, Octahedral |
| Bridging | Nitrile Nitrogen (linking two metal centers) | Polymeric Structures |
Electronic Properties of Metal Complexes
The electronic properties of metal complexes, such as their stability, reactivity, and spectroscopic characteristics, are governed by the nature of the metal-ligand bonding. Computational chemistry provides powerful tools to investigate these properties, with Frontier Molecular Orbital (FMO) theory being a key concept. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap (HOMO-LUMO gap) are critical in describing the electronic behavior of a molecule.
For a ligand like this compound, the HOMO is likely to be localized on the electron-rich aminopyridine ring, indicating that this is the primary site for electron donation. The LUMO, on the other hand, would likely have significant character on the pyridine ring and the cyano group, representing the regions most susceptible to accepting electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity; a smaller gap generally implies higher reactivity.
Upon coordination to a metal ion, the electronic structure of the ligand is perturbed. DFT calculations can model these changes and provide insights into the nature of the metal-ligand bond. For instance, the donation of electron density from the ligand's HOMO to the metal's vacant orbitals leads to the formation of a sigma bond. Concurrently, if the metal has filled d-orbitals of appropriate symmetry, it can back-donate electron density to the ligand's LUMO, a phenomenon known as π-backbonding. This is particularly relevant for the nitrile group.
Theoretical studies on related systems, such as 2-amino-3-cyanopyridine (B104079) derivatives, have shown that coordination to a metal ion generally leads to a stabilization of the ligand's orbitals and an increase in the HOMO-LUMO gap of the resulting complex, suggesting a stabilization of the system upon complexation. ekb.eg
Table 2: Inferred Electronic Properties of this compound and its Potential Metal Complexes
| Property | This compound (Ligand) | Metal Complex (General) |
| HOMO Localization | Primarily on the aminopyridine ring | Shared between metal d-orbitals and ligand orbitals |
| LUMO Localization | Primarily on the pyridine ring and cyano group | Shared between metal d-orbitals and ligand orbitals |
| HOMO-LUMO Gap | Relatively smaller (more reactive) | Generally larger (more stable) |
| Bonding Interaction | σ-donation from ligand to metal | σ-donation and potentially π-backbonding |
Computational analyses, including Natural Bond Orbital (NBO) analysis, can further quantify the charge transfer between the ligand and the metal, providing a more detailed picture of the electronic interactions. While specific data for this compound is not available, the general principles derived from computational studies of similar molecules provide a solid framework for understanding its potential behavior in coordination complexes.
Conclusion and Future Research Perspectives
Summary of Key Synthetic Achievements and Reactivity Principles
Currently, there are no specific, documented synthetic achievements exclusively for 2-(Propylamino)isonicotinonitrile in prominent scientific literature. However, based on the well-established chemistry of related 2-aminopyridine (B139424) derivatives, several synthetic routes can be proposed. A common and effective method for the synthesis of similar 2-alkylaminopyridines involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloro- or 2-fluoroisonicotinonitrile, with propylamine (B44156). The electron-withdrawing nature of the nitrile group at the 4-position would facilitate this substitution reaction at the 2-position.
Another plausible approach is a multi-component reaction, a cornerstone of modern synthetic chemistry. nih.govresearchgate.netresearchgate.net A one-pot condensation of a suitable four-carbon aldehyde, malononitrile, and propylamine, likely under acidic or basic catalysis, could provide an efficient pathway to the desired product. nih.govresearchgate.netresearchgate.net The reactivity of this compound is dictated by its primary functional groups: the secondary amino group and the nitrile moiety. The amino group is expected to be nucleophilic and can participate in various reactions, including acylation, alkylation, and condensation reactions. It can also act as a ligand for metal catalysts. The nitrile group is susceptible to hydrolysis, which would yield the corresponding carboxylic acid, and reduction, which would produce an aminomethyl group. The pyridine (B92270) ring itself can undergo electrophilic substitution, although the electron-donating amino group and the electron-withdrawing nitrile group will direct incoming electrophiles to specific positions.
Advances in Characterization and Computational Insights
Detailed characterization and computational studies specifically for this compound are not readily found in the current body of scientific work. However, standard analytical techniques would be employed for its characterization. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be crucial for elucidating the molecular structure, confirming the connectivity of the propyl group and the positions of the substituents on the pyridine ring. Infrared (IR) spectroscopy would show characteristic absorption bands for the N-H stretch of the secondary amine and the C≡N stretch of the nitrile group. Mass spectrometry would be used to determine the exact molecular weight and fragmentation pattern.
Computational chemistry could provide valuable insights into the molecule's electronic structure, conformation, and reactivity. Density Functional Theory (DFT) calculations could be used to predict its optimized geometry, vibrational frequencies (to compare with experimental IR data), and NMR chemical shifts. Furthermore, molecular orbital calculations could shed light on the nucleophilicity and electrophilicity of different atoms in the molecule, helping to predict its reactivity in various chemical transformations.
Emerging Trends in Non-Biological Applications
While specific non-biological applications for this compound have not been reported, the broader class of 2-aminopyridine derivatives has shown significant promise in various fields. The structural motif is a key component in many compounds developed for materials science and catalysis. The presence of both a pyridine nitrogen and an exocyclic amino group makes these compounds excellent ligands for a variety of metal ions. Consequently, this compound could potentially be explored as a ligand in coordination chemistry, with applications in catalysis, for instance, in cross-coupling reactions or polymerization processes.
The nitrile group also offers a handle for further functionalization, allowing for the synthesis of more complex molecules with potential applications in materials science, such as organic light-emitting diodes (OLEDs) or as building blocks for porous organic frameworks. The analogous compound, 2-(diethylamino)isonicotinonitrile, has been noted as a precursor for bioactive molecules and as a ligand in catalysis, suggesting similar potential for the propyl-substituted version.
Challenges and Opportunities for Further Research on this compound
The primary challenge in the study of this compound is the current lack of dedicated research. This, however, presents a significant opportunity for chemists. The initial focus should be on the development and optimization of a reliable synthetic route to produce the compound in sufficient quantities for further study. A thorough characterization using modern spectroscopic and analytical techniques is the essential next step.
Once the compound is readily accessible, a systematic investigation of its reactivity can be undertaken. This would involve exploring its behavior in a range of chemical reactions to understand the influence of the propylamino and nitrile groups on the pyridine core. A significant area of opportunity lies in the exploration of its coordination chemistry. Synthesizing and characterizing metal complexes of this compound could lead to the discovery of novel catalysts or functional materials.
Furthermore, computational studies would be invaluable in guiding and interpreting experimental findings. The non-biological applications of this compound remain largely unexplored, offering a fertile ground for research in materials science and catalysis. The development of this relatively simple molecule could lead to new and valuable discoveries in these fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
